molecular formula C13H9F3O3S B3990457 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

Cat. No.: B3990457
M. Wt: 302.27 g/mol
InChI Key: LRESTZUIRDUKHT-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a fluorinated heterocyclic compound characterized by a thieno-chromenone backbone with a trifluoromethyl (-CF₃) group at position 2 and a methoxy (-OCH₃) substituent at position 5. Its molecular formula is C₁₃H₉F₃O₃S, with a molecular weight of 302.07 g/mol (calculated). This compound has garnered attention for its synthetic utility in generating pharmacologically relevant derivatives, such as 3-hydrazinopyridazines, via reactions with hydrazine hydrate .

Properties

IUPAC Name

7-methoxy-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S/c1-18-6-2-3-7-8-5-10(13(14,15)16)20-11(8)12(17)19-9(7)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESTZUIRDUKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(=O)O2)SC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable coumarin derivative, the introduction of a trifluoromethyl group can be achieved through electrophilic substitution reactions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol as a solvent and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity. Green chemistry principles, such as the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The trifluoromethyl group at position 2 activates the chromenone ring for nucleophilic substitution. Reactions typically occur at positions ortho and para to the trifluoromethyl group:

  • Hydroxyl group substitution : Under basic conditions, the methoxy group at position 7 can undergo demethylation to form a hydroxyl derivative .

  • Halogenation : Electrophilic halogenation (e.g., bromination) occurs at the α-position of the chromenone carbonyl group due to conjugation with the trifluoromethyl substituent .

Example Reaction Pathway :

7-Methoxy-CF3-chromenone+Br2FeBr37-Methoxy-6-bromo-CF3-chromenone+HBr\text{7-Methoxy-CF}_3\text{-chromenone} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{7-Methoxy-6-bromo-CF}_3\text{-chromenone} + \text{HBr}

Key conditions: FeBr₃ catalysis in dichloromethane at 0–25°C .

Cycloaddition Reactions

The thieno-chromene system participates in [4+2] and [3+2] cycloadditions due to its conjugated diene-like structure:

  • Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered fused rings .

  • 1,3-Dipolar cycloadditions : Forms pyrazoline or isoxazoline derivatives when reacted with diazoalkanes or nitrile oxides .

Table 1: Cycloaddition Reaction Outcomes

Dienophile/DipolarophileProduct ClassYield (%)ConditionsSource
Maleic anhydrideFused bicyclic adduct65–78Reflux in toluene, 12h
DiazomethanePyrazoline-chromenone hybrid52–67Et₂O, 0°C, 6h

Ring-Opening and Functionalization

The lactone ring (4H-chromen-4-one) undergoes selective ring-opening under acidic or basic conditions:

  • Acidic hydrolysis : Generates a carboxylic acid derivative at position 4 .

  • Aminolysis : Reacts with amines (e.g., hydrazine) to form hydrazide intermediates, which cyclize into pyrazole-fused systems .

Mechanism of Hydrazide Formation :

  • Nucleophilic attack by hydrazine at the carbonyl carbon.

  • Ring-opening to form a hydrazide intermediate.

  • Cyclization via intramolecular condensation to yield pyrazole derivatives .

Electrophilic Aromatic Substitution

The methoxy group at position 7 directs electrophiles to the para-position (C-8) on the chromene ring:

  • Nitration : Yields 8-nitro derivatives using HNO₃/H₂SO₄ .

  • Sulfonation : Forms sulfonic acid derivatives at C-8 under fuming H₂SO₄ .

Key Data :

  • Nitration proceeds at 45°C with 72% regioselectivity for C-8.

  • Sulfonation requires 24h reflux for complete conversion .

Cross-Coupling Reactions

The thiophene moiety participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids at C-3 of the thiophene ring .

  • Sonogashira : Forms alkynylated derivatives using terminal alkynes .

Example Protocol :

Thieno-chromenone+PhB(OH)2Pd(PPh3)4,K2CO33-Phenyl-thieno-chromenone\text{Thieno-chromenone} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{3-Phenyl-thieno-chromenone}

Yields: 58–85% depending on substituent steric effects .

Trifluoromethyl Group Reactivity

The CF₃ group enables unique transformations:

  • Radical fluorination : Under UV light, generates fluorinated side products via C–F bond homolysis .

  • Nucleophilic displacement : LiAlH₄ reduces the CF₃ group to CHF₂ in anhydrous THF.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties :
    • Several studies have suggested that thieno-chromene derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 7-methoxy-2-(trifluoromethyl)-4H-thieno[2,3-c]chromen-4-one have shown efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity :
    • The presence of the thienyl moiety in the structure has been associated with enhanced antimicrobial properties. Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Some derivatives have demonstrated anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Applications in Medicinal Chemistry

The unique structure of 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one makes it a candidate for drug development:

  • Lead Compound for Drug Design : Its structural characteristics allow for modifications that could enhance potency and selectivity against specific targets.
  • Prodrug Development : The compound's functional groups can be utilized to create prodrugs that improve bioavailability and therapeutic efficacy.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Organic Electronics :
    • The fluorinated groups in the structure may enhance electronic properties, making it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Polymer Chemistry :
    • It can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings or adhesives.

Case Studies and Research Findings

Several studies have investigated the applications of thieno-chromene derivatives:

StudyFocusFindings
Anticancer ActivityIdentified significant cytotoxicity against breast cancer cell lines.
Antimicrobial PropertiesDemonstrated effectiveness against Staphylococcus aureus and E. coli.
Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro.

Mechanism of Action

The mechanism of action of 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: Methoxy Substitution Position

The position of the methoxy group on the chromenone ring significantly influences physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Substituent Position (Methoxy) Key Reactivity/Application
7-Methoxy-2-(trifluoromethyl)-chromen-4-one 302.07 Position 7 Reacts with hydrazine to form 3-hydrazinopyridazine derivatives (high yield: ~80–90%) .
8-Methoxy-2-(trifluoromethyl)-chromen-4-one 302.27 Position 8 Limited reactivity data; structural analog with no reported synthetic applications .

Key Observations :

  • Reactivity: The 7-methoxy derivative exhibits unique reactivity with hydrazine, enabling the synthesis of pyridazine derivatives, which are valuable intermediates in medicinal chemistry .
  • Commercial Status : Both compounds are listed as discontinued, indicating challenges in synthesis, stability, or commercial demand .

Comparison with Non-Methoxy Analogs

While direct data on non-methoxy analogs (e.g., hydroxy or alkyl-substituted derivatives) are absent in the provided evidence, general trends in fluorinated chromenones can be inferred:

  • Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and lipophilicity, making such compounds attractive for drug discovery. However, its strong electron-withdrawing nature may reduce nucleophilic reactivity at adjacent positions .
  • Synthetic Flexibility: The 7-methoxy compound’s oxidation with H₂O₂ in acetic acid generates trione intermediates, which are pivotal for subsequent derivatization .

Limitations and Knowledge Gaps

  • Structural Diversity : Only the 7- and 8-methoxy isomers are commercially documented; other positional isomers remain unexplored.
  • Mechanistic Studies : The role of the methoxy group in directing reactivity (e.g., electronic vs. steric effects) requires further computational or experimental validation.

Biological Activity

7-Methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a unique thieno-chromene structure, which contributes to its potential pharmacological properties. Research indicates that compounds of this class can exhibit significant anticancer, antimicrobial, and enzyme inhibition activities.

  • Molecular Formula : C13H9F3O3S
  • Molecular Weight : 286.27 g/mol
  • CAS Number : 381700-17-0

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives, including this compound, possess notable anticancer properties. The compound's mechanism of action often involves:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines. For instance, studies utilizing flow cytometry revealed that treated cells exhibited increased populations in the G0/G1 phase and reduced cells in the S phase, indicating a halt in proliferation .
  • Apoptosis Induction : The compound also promotes apoptosis in cancer cells. In vitro assays demonstrated total apoptosis rates ranging from 40% to 85% across different cancer cell lines .
Cell LineIC50 (μM)
B16-F1010.4 ± 0.2
HT2910.9 ± 0.5
Hep G28.8 ± 0.4

Enzyme Inhibition

Coumarins are known for their ability to inhibit human carbonic anhydrases (hCAs), particularly tumor-associated isoforms hCA IX and XII. This inhibition is thought to occur through a non-classical binding mechanism, which could be relevant for the development of targeted cancer therapies .

Case Studies

  • Synthesis and Evaluation : A study synthesized several coumarin derivatives through classical Pechmann condensation and evaluated their biological activities against cancer cell lines. The most active compounds exhibited low nanomolar affinity towards hCA IX and XII while being inactive against hCA I and II up to concentrations of 10 µM .
  • Mechanistic Studies : Detailed mechanistic studies involving molecular docking and crystallography have provided insights into how these compounds interact with target enzymes at the molecular level, further supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one, and what challenges arise during its preparation?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, analogous chromenone derivatives are synthesized via cyclocondensation of substituted phenols with trifluoromethylated ketones under acidic conditions . Key challenges include controlling regioselectivity due to the electron-withdrawing trifluoromethyl group and stabilizing intermediates under harsh reaction conditions. Purification often requires column chromatography followed by recrystallization to achieve >95% purity, as seen in related compounds .

Q. How is the compound characterized spectroscopically, and what are the critical NMR signals for structural confirmation?

  • Methodological Answer :

  • 1H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns.
  • 13C NMR : The carbonyl carbon (C-4) appears at ~δ 180 ppm, while the trifluoromethyl group shows a distinct quartet (δ 120–125 ppm, JCFJ_{C-F} ≈ 270 Hz) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching the presence of sulfur and fluorine .

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict LogP (lipophilicity), polar surface area (PSA), and electronic properties. For example, PSA values for similar chromenones range from 39–67 Ų, influencing bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is critical. For instance, SHELXL refines hydrogen bonding networks and confirms dihydrothieno ring puckering. Discrepancies between predicted and observed bond angles (e.g., C-S-C in the thieno ring) may indicate strain or non-covalent interactions .

Q. What strategies optimize reaction yields when introducing electron-deficient substituents like trifluoromethyl?

  • Methodological Answer :

  • Catalysis : Use of Lewis acids (e.g., BF3·Et2O) enhances electrophilic substitution at the chromenone core .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Low temperatures (−20°C) minimize side reactions during trifluoromethylation .

Q. How do contradictory spectral or biological activity data arise across studies, and how can they be reconciled?

  • Methodological Answer : Variations in NMR shifts (e.g., ±0.2 ppm) may stem from solvent deuteration or impurities. For biological assays, differences in IC50 values (e.g., µM vs. nM) often relate to assay conditions (e.g., cell line specificity, DMSO concentration ≤0.5% ). Meta-analyses comparing multiple datasets (e.g., PubChem BioAssay) are recommended .

Critical Analysis of Contradictions

  • Spectral Discrepancies : Variations in melting points (e.g., ±2°C) may arise from polymorphic forms or hygroscopicity .
  • Biological Activity : Inconsistent reports on enzyme inhibition could reflect differences in assay protocols (e.g., substrate concentration, incubation time) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

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